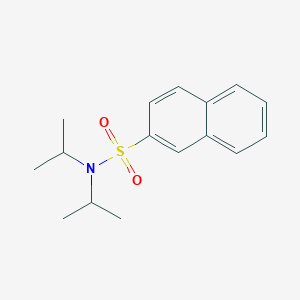
1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine, also known as DNBP, is a piperazine derivative that has gained attention in scientific research due to its potential pharmacological properties. DNBP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.38 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine is believed to exert its pharmacological effects by binding to specific receptors in the body, including the serotonin receptor and the sigma-1 receptor. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of these receptors, leading to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. This compound has also been shown to inhibit the growth of cancer cells and viruses. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments, including its solubility in organic solvents and its potential pharmacological properties. However, there are also limitations to working with this compound, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Future Directions
There are several potential future directions for research on 1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an analgesic and anesthetic agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential pharmacological properties. In addition, research is needed to determine the safety and toxicity of this compound and its potential for use in clinical settings.
Synthesis Methods
1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine can be synthesized using various methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated using column chromatography. Other methods of synthesis include the use of different piperazine derivatives and nitrobenzoyl derivatives.
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine has been studied for its potential pharmacological properties, including its potential as a therapeutic agent for various diseases. Research has shown that this compound has anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have potential as an analgesic and anesthetic agent.
properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-4-3-5-18(15(14)2)20-10-12-21(13-11-20)19(23)16-6-8-17(9-7-16)22(24)25/h3-9H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQVZPGIUWEXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)


![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)

![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
